molecular formula C16H16N8S B2530518 4-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine CAS No. 2380185-31-7

4-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine

Cat. No. B2530518
CAS RN: 2380185-31-7
M. Wt: 352.42
InChI Key: VDJVLNLBQCTSEB-UHFFFAOYSA-N
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Description

The compound “4-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine” is a heterocyclic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . This can lead to the formation of two regioisomers .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a triazole ring fused with a pyridazine ring, which is further connected to a piperazine ring and a thieno[2,3-d]pyrimidine ring .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. It could also involve the development of new target-oriented drugs based on this compound for the treatment of multifunctional diseases .

properties

IUPAC Name

4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8S/c1-11-19-20-13-2-3-14(21-24(11)13)22-5-7-23(8-6-22)15-12-4-9-25-16(12)18-10-17-15/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJVLNLBQCTSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=C5C=CSC5=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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